

Unveiling the Spectroscopic Signature of 11,12-De(methylenedioxy)danuphylline: A Technical Guide

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

Cat. No.: B15560929

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This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for **11,12-De(methylenedioxy)danuphylline**, an indole alkaloid isolated from the leaves and stems of *Kopsia officinalis*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's characterization.

Spectroscopic Data Summary

The structural elucidation of **11,12-De(methylenedioxy)danuphylline** was accomplished through a comprehensive analysis of its spectroscopic data. The key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and other spectroscopic methods are summarized below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
3	4.25	m	
5 α	2.85	m	
5 β	2.20	m	
6 α	2.55	m	
6 β	2.05	m	
9	7.28	d	
10	6.85	t	7.5
11	6.78	d	7.5
14 α	2.35	m	
14 β	1.85	m	
15 α	3.15	m	
15 β	2.65	m	
18	0.95	t	7.5
19	1.55	m	
21 α	4.10	d	
21 β	3.85	d	17.0
N-CHO	8.10	s	
OMe	3.75	s	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, $CDCl_3$)

Position	δC (ppm)
2	173.5
3	52.8
5	53.2
6	21.5
7	55.1
8	135.2
9	123.5
10	119.8
11	109.5
12	145.8
13	142.1
14	30.1
15	35.5
16	170.2
18	7.8
19	31.9
20	65.2
21	50.1
N-CHO	160.5
OMe	52.5
C-17	195.2

Table 3: Mass Spectrometry and Other Spectroscopic Data

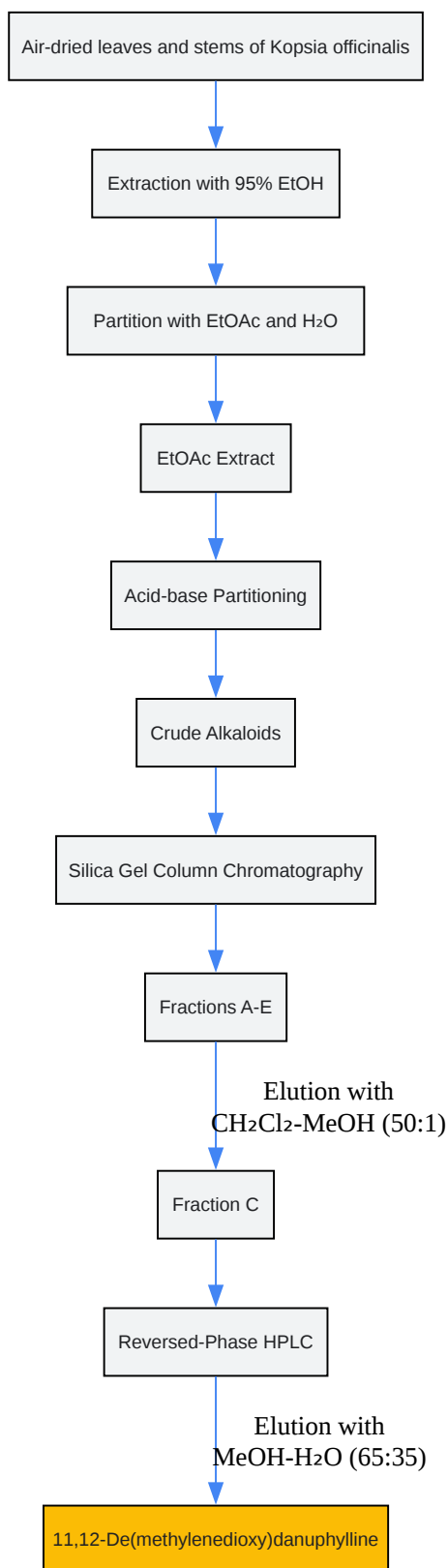
Technique	Result
HRESIMS	m/z 427.1863 [M+H] ⁺ (calculated for C ₂₃ H ₂₇ N ₂ O ₆ , 427.1869)
UV (MeOH) λ _{max} (log ε)	210 (4.35), 255 (3.80), 295 (3.45) nm
IR (KBr) ν _{max}	3448, 2925, 1735, 1680, 1625, 1460, 1250, 750 cm ⁻¹
Optical Rotation	[α] ²⁰ _D +85 (c 0.1, MeOH)

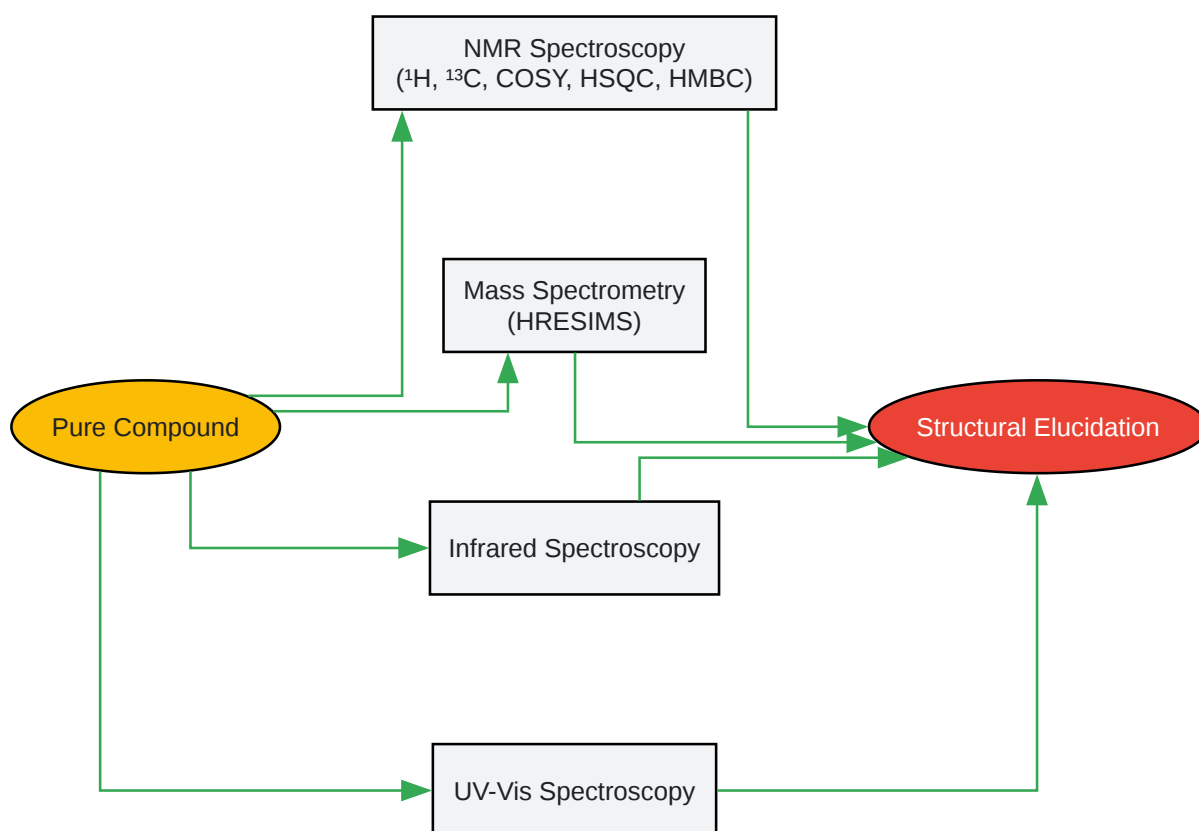
Experimental Protocols

The isolation and characterization of **11,12-De(methylenedioxy)danuphylline** involved a series of detailed experimental procedures.

Isolation of 11,12-De(methylenedioxy)danuphylline

The workflow for the isolation of the target compound is depicted below.





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